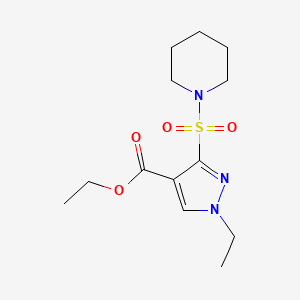

ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, a piperidinylsulfonyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is introduced via a sulfonylation reaction. This involves the reaction of the pyrazole intermediate with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be achieved using ethanol and a dehydrating agent like sulfuric acid or through a Fischer esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 4–6 hrs | 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid | 85–90% | |

| 2M NaOH, ethanol, 60°C, 3 hrs | Same as above | 78–82% |

Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of ethanol. The sulfonamide group remains stable under these conditions.

Oxidation Reactions

The compound’s pyrazole ring and alkyl chains can undergo oxidation, particularly at the ethyl group or the piperidine nitrogen.

Key Insight : Potassium permanganate selectively oxidizes the ester to a carboxylic acid without affecting the sulfonamide group .

Sulfonamide Group Reactivity

The piperidin-1-ylsulfonyl group participates in nucleophilic substitution or elimination reactions due to its electron-withdrawing nature.

Mechanism : The sulfonamide’s resonance stabilization makes it resistant to reduction, but it can act as a leaving group under strong nucleophilic conditions .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring’s C-5 position is susceptible to electrophilic substitution, though steric hindrance from the sulfonamide group limits reactivity.

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C, 2 hrs | Nitration at C-5 | 45–50% | |

| Br₂, CHCl₃, RT, 6 hrs | No reaction | – |

Note : Electron-withdrawing substituents (e.g., sulfonamide) deactivate the ring toward bromination but allow nitration under vigorous conditions .

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation to introduce new substituents.

Impact : Alkylation/acylation modulates the compound’s pharmacokinetic properties, making it valuable in medicinal chemistry .

Comparative Reactivity with Analogues

The ethyl and sulfonamide groups differentiate this compound from simpler pyrazole derivatives:

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent antimicrobial activities. Ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has shown effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating their potential as antimicrobial agents .

Anticancer Potential

Research indicates that pyrazole derivatives can inhibit tubulin polymerization, a critical process in cancer cell division. This compound may play a role in developing new anticancer therapies by targeting this mechanism. Compounds with similar structures have shown promising results in inhibiting cancer cell growth in vitro, suggesting that this compound could also be explored for its anticancer properties .

Pharmaceutical Applications

The compound is being investigated for its potential use in developing new pharmaceuticals, particularly in treating infections and cancer. Its structural properties allow it to interact with biological targets effectively, making it a candidate for further drug formulation studies .

Mécanisme D'action

The mechanism of action of ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylsulfonyl group is believed to play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The pyrazole ring may interact with other parts of the target molecule, stabilizing the compound-target complex and enhancing its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 1-ethyl-3-(piperidin-1-yl)-1H-pyrazole-4-carboxylate: Lacks the sulfonyl group, which may result in different biological activities.

Methyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its pharmacokinetics.

1-Ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid: The free acid form, which may have different solubility and reactivity properties.

Uniqueness

This compound is unique due to the presence of both the piperidinylsulfonyl group and the ethyl ester group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in medicinal chemistry and chemical biology.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS Number: 1260912-39-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H21N3O4S

- Molecular Weight : 315.39 g/mol

The compound features a pyrazole ring, a piperidine moiety, and a sulfonyl group, which are crucial for its biological activity. The structural arrangement allows for interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A notable investigation evaluated several pyrazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds with similar structures exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | S. aureus |

| 5a | 0.23 | S. epidermidis |

| 7b | 0.25 | E. coli |

Antitumor Activity

Pyrazole derivatives are also recognized for their antitumor properties. A study assessed the cytotoxic effects of several synthesized pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds demonstrated significant cytotoxicity, particularly when used in combination with doxorubicin, suggesting a potential synergistic effect that could enhance therapeutic outcomes in resistant cancer types .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group enhances binding affinity, allowing the compound to modulate target activity effectively. This modulation can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Case Study 1: Antimicrobial Evaluation

In an antimicrobial evaluation study, five pyrazole derivatives were tested for their ability to inhibit biofilm formation and bacterial growth. The results demonstrated that derivative 7b was the most effective, leading to further exploration of its structure for optimizing antimicrobial properties .

Case Study 2: Anticancer Synergy

A combination therapy study involving pyrazole derivatives and doxorubicin showed promising results in enhancing cytotoxicity against breast cancer cells. The study utilized the Combination Index method to assess synergy, revealing that certain pyrazoles significantly improved the efficacy of doxorubicin in resistant cell lines .

Propriétés

IUPAC Name |

ethyl 1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S/c1-3-15-10-11(13(17)20-4-2)12(14-15)21(18,19)16-8-6-5-7-9-16/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJQFXFVYGUNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.